REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[CH3:6][C:7]1[C:8]([C:12]([OH:14])=[O:13])=[CH:9][S:10][CH:11]=1.IC>O1CCCC1>[CH3:1][C:9]1[S:10][CH:11]=[C:7]([CH3:6])[C:8]=1[C:12]([OH:14])=[O:13]
|
Name
|
|
Quantity
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18.6 mL
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Type
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reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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CC=1C(=CSC1)C(=O)O
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Name
|
|
Quantity
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35 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
3.28 mL
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Type
|
reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for an hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm to −40° C.
|
Type
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TEMPERATURE
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Details
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re-cooled to −78° C.
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Type
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ADDITION
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Details
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After addition
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Type
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STIRRING
|
Details
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the reactants were stirred at −78° C. for an hour
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature over 14 hours
|
Duration
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14 h
|
Type
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CUSTOM
|
Details
|
quenched with water (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with dilute sodium hydroxide (0.2 N, 3×30 mL)
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Type
|
WASH
|
Details
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The combined aqueous extracts were washed with ether (2×30 mL)
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Type
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TEMPERATURE
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Details
|
cooled in an ice bath
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Type
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EXTRACTION
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Details
|
The resultant precipitate was extracted with ether (3×50 mL)
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Type
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WASH
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Details
|
The combined ethereal extracts were washed with water (50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |